An In-depth Technical Guide to 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine
An In-depth Technical Guide to 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine (CAS 2239306-40-0), a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data for this specific molecule, this guide synthesizes information from closely related analogs and general knowledge of the imidazo[1,5-a]pyridine scaffold to offer valuable insights for research and development.
Core Molecular Attributes
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine is a substituted bicyclic heteroaromatic compound. The core structure consists of a pyridine ring fused to an imidazole ring. The key substituents are a chlorine atom at the 5-position and a cyclopropyl group at the 7-position.
Table 1: Physicochemical Properties of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine
| Property | Value | Source |
| CAS Number | 2239306-40-0 | ChemScene |
| Molecular Formula | C₁₀H₉ClN₂ | ChemScene |
| Molecular Weight | 192.64 g/mol | ChemScene |
| SMILES | C1CC1C2=CC3=CN=CN3C(=C2)Cl | ChemScene |
| Purity | ≥98% | ChemScene |
| Recommended Storage | Sealed in a dry environment at 2-8°C | ChemScene |
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,5-a]pyridine core is recognized as a "privileged pharmacophoric scaffold" in drug discovery.[1] This is attributed to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Compounds incorporating this scaffold have been investigated for various therapeutic applications, including:
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Antitumor Agents: Some derivatives have shown potent activity against cancer cell lines.[1]
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Cytotoxic and Immunosuppressant Properties: Certain analogs exhibit cytotoxic effects and have been explored as immunosuppressants.[1]
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Enzyme Inhibition: Specific imidazo[1,5-a]pyridine-based molecules have been designed as inhibitors of enzymes like tubulin and the PI3K/Akt pathway, which are crucial in cancer progression.
The unique electronic and steric properties of the imidazo[1,5-a]pyridine system can be finely tuned through substitution, allowing for the optimization of drug-like properties.[2]
Postulated Synthetic Pathways
Ritter-Type Reaction Approach
A versatile method for constructing the imidazo[1,5-a]pyridine core involves a Ritter-type reaction.[3][4] This approach would likely start from a substituted pyridinylmethanol and a suitable nitrile.
Caption: Retrosynthetic analysis via a Ritter-type reaction.
Experimental Workflow:
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Starting Material Synthesis: The key starting material would be a (6-chloro-4-cyclopropylpyridin-2-yl)methanol. This could be prepared from a corresponding picolinic acid or picolinaldehyde derivative.
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Ritter Reaction: The pyridinylmethanol is reacted with a nitrile (such as acetonitrile to introduce a methyl group at the 1-position, or cyanogen bromide for direct introduction of an amino group) in the presence of a catalyst like bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and an acid such as para-toluenesulfonic acid (p-TsOH).[3][4]
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Cyclization: The intermediate from the Ritter reaction undergoes intramolecular cyclization to form the fused imidazo[1,5-a]pyridine ring system.
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Purification: The final product is purified using standard techniques such as column chromatography.
Cyclocondensation Approach
Another common strategy is the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an appropriate electrophile.[1][5]
Caption: Retrosynthetic analysis via cyclocondensation.
Experimental Workflow:
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Amine Synthesis: The precursor, (6-chloro-4-cyclopropylpyridin-2-yl)methanamine, is synthesized. This can be achieved through various methods, such as reduction of the corresponding nitrile or amination of the hydroxymethyl derivative.
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Cyclocondensation: The aminomethylpyridine is reacted with a one-carbon electrophile. Examples include formaldehyde or its equivalents, which upon cyclization and oxidation, would form the desired product. Other variations involve reaction with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA).[1][5]
-
Purification: The crude product is purified by crystallization or chromatography to yield the final compound.
Potential Biological and Pharmacological Significance
Given the established biological activities of the imidazo[1,5-a]pyridine scaffold, 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine is a compound of interest for further investigation in several therapeutic areas.
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Oncology: The presence of the halogen and the lipophilic cyclopropyl group could enhance binding to target proteins and improve cell permeability, potentially leading to potent anticancer activity. The core scaffold has been associated with the inhibition of tubulin polymerization and the PI3K/Akt signaling pathway.
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Immunology: As some analogs have demonstrated immunosuppressive effects, this compound could be explored for its potential in treating autoimmune diseases or in transplant medicine.[1]
-
Other Therapeutic Areas: The versatility of the imidazo[1,5-a]pyridine core suggests that this compound could also be screened for activity in other areas, such as antiviral, anti-inflammatory, or CNS disorders.[2]
Future Research Directions
To fully elucidate the properties and potential of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine, the following experimental work is recommended:
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Confirmation of Structure and Physicochemical Properties:
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Development and validation of a synthetic route.
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Full spectroscopic characterization using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
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Determination of key physicochemical properties such as melting point, solubility in various solvents, and pKa.
-
-
Biological Screening:
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Broad-based screening against a panel of cancer cell lines to identify potential antiproliferative activity.
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Screening in relevant enzymatic assays (e.g., kinase panels) to identify potential molecular targets.
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Evaluation in immunological assays to assess any immunomodulatory effects.
-
-
Structure-Activity Relationship (SAR) Studies:
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Synthesis and evaluation of analogs with modifications at the 5 and 7 positions to establish a clear SAR and optimize for potency and selectivity.
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Conclusion
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine is a promising, yet underexplored, molecule built upon the privileged imidazo[1,5-a]pyridine scaffold. While direct experimental data is scarce, this guide provides a framework for its synthesis and potential applications based on established chemical principles and the known biological profile of related compounds. Further research into this molecule is warranted to unlock its full therapeutic potential.
References
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC.
- 5-Chloro-7-cyclopropylimidazo[1,5-a]pyridine. ChemScene.
- Principal imidazo[1,5-a]pyridine biologically active derivatives.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Synthesis of novel imidazo[1,5-a]pyridine derivates.
- Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
